molecular formula C13H14ClN3 B12219399 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

Cat. No.: B12219399
M. Wt: 247.72 g/mol
InChI Key: GLHSUUCXLCNHED-UHFFFAOYSA-N
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Description

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is an organic compound with a complex structure that includes a pyrimidine ring substituted with chlorine, methyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine typically involves multi-step organic reactions. One common method includes the reaction of 4-chloro-6-methylpyrimidine with 3,4-dimethylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorine-substituted position.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Sodium hydride or other strong bases in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while reduction could lead to the formation of amines.

Scientific Research Applications

Medicinal Chemistry Applications

  • Anticancer Activity :
    • Research indicates that compounds similar to 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine exhibit anticancer properties. For instance, derivatives of pyrimidine have shown effectiveness against various cancer cell lines by inhibiting cell proliferation and inducing apoptosis .
  • Antiviral Agents :
    • Pyrimidine derivatives have been investigated for their antiviral properties. Studies suggest that modifications in the pyrimidine structure can enhance the antiviral activity against specific viruses, making compounds like this compound potential candidates for further development .
  • Neurological Disorders :
    • Some studies highlight the potential of pyrimidine derivatives in treating neurological conditions such as epilepsy. These compounds may act as receptor antagonists or modulators, providing therapeutic effects in seizure models .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various chemical pathways. One common method involves the reaction of substituted anilines with chlorinated pyrimidines under controlled conditions to yield the desired compound with high purity .

Case Study 1: Anticancer Activity

A study published in a reputable journal demonstrated that a series of pyrimidine derivatives, including this compound, exhibited significant cytotoxic effects against human cancer cell lines. The mechanism of action was attributed to the inhibition of key enzymes involved in DNA replication .

Case Study 2: Antiviral Properties

In another investigation, researchers explored the antiviral efficacy of several pyrimidine compounds against influenza viruses. The findings suggested that structural modifications could enhance antiviral activity, positioning compounds like this compound as promising candidates for drug development .

Mechanism of Action

The mechanism by which 4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes or receptors that are crucial for biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(3,4-dimethylphenyl)benzamide
  • 4-chloro-N-(3,4-dimethylphenyl)benzenesulfonamide
  • 4-chloro-N-(3,4-dimethylphenyl)benzylamine

Uniqueness

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties

Biological Activity

4-Chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine is a pyrimidine derivative that has garnered attention for its potential biological activities. This compound, with the molecular formula C13H14ClN3 and a molecular weight of 247.72 g/mol, has been studied for various pharmacological effects, including antimicrobial and anticancer activities.

The chemical structure of this compound can be represented using its SMILES notation: Cc1ccc(cc1C)Nc1nc(C)cc(n1)[Cl] .

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. In comparative studies, compounds similar to this compound have shown efficacy against various bacterial strains. For instance, a study highlighted that certain pyrimidine derivatives demonstrated submicromolar activity against Staphylococcus aureus and Mycobacterium tuberculosis, suggesting that this compound may possess similar potential .

Anticancer Activity

The anticancer properties of pyrimidine derivatives have been widely documented. A recent investigation into the biological activity of pyrimidine-based compounds revealed that certain derivatives could inhibit cell proliferation in cancer cell lines . Specifically, compounds exhibiting structural similarities to this compound were noted for their ability to induce apoptosis and arrest the cell cycle in cancer cells .

Study on Antimicrobial Efficacy

A series of studies evaluated the effectiveness of various pyrimidine derivatives against gram-positive bacteria. Among these, compounds structurally related to this compound were found to be particularly effective. The study reported that these compounds exhibited a broader spectrum of action compared to traditional antibiotics .

Evaluation of Anticancer Properties

In another case study focusing on anticancer activity, researchers synthesized several pyrimidine derivatives and tested them against various cancer cell lines. The results indicated that certain modifications in the chemical structure significantly enhanced their biological activity. Notably, the presence of specific substituents on the pyrimidine ring was correlated with increased cytotoxicity against cancer cells while maintaining low toxicity towards normal cells .

Data Tables

Property Value
Compound NameThis compound
Molecular FormulaC13H14ClN3
Molecular Weight247.72 g/mol
SMILESCc1ccc(cc1C)Nc1nc(C)cc(n1)[Cl]
Antimicrobial ActivityEffective against S. aureus, M. tuberculosis
Anticancer ActivityInduces apoptosis in cancer cell lines

Properties

Molecular Formula

C13H14ClN3

Molecular Weight

247.72 g/mol

IUPAC Name

4-chloro-N-(3,4-dimethylphenyl)-6-methylpyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3/c1-8-4-5-11(6-9(8)2)16-13-15-10(3)7-12(14)17-13/h4-7H,1-3H3,(H,15,16,17)

InChI Key

GLHSUUCXLCNHED-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC(=N2)Cl)C)C

Origin of Product

United States

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